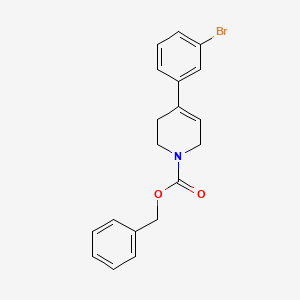![molecular formula C7H12N2O2 B13514116 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazabicyclo[222]octane-1-carboxylic acid is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science This compound is characterized by its bicyclic framework, which includes two nitrogen atoms and a carboxylic acid group It is a derivative of 1,4-diazabicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable carboxylating agents. One common method is the reaction of DABCO with carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is typically purified through recrystallization or distillation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid involves its ability to act as a nucleophilic catalyst. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various chemical transformations. This nucleophilicity makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and other coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar catalytic properties but lacking the carboxylic acid group.
Tropane: A bicyclic compound with a nitrogen atom, used in different chemical contexts compared to DABCO derivatives.
Uniqueness
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both nitrogen atoms and a carboxylic acid group in its structure. This combination imparts distinct reactivity and catalytic properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(3-9-7)8-4-7/h5,8-9H,1-4H2,(H,10,11) |
Clave InChI |
KOEFHKGLOSSXTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)



![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)

![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
